Hoechst 33342 trihydrochloride
Description
Nomenclature and Synonyms in Scientific Literature
The compound is known by several names in scientific and commercial literature. Its systematic IUPAC name is 2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride. nih.govabcam.com However, it is most commonly referred to as Hoechst 33342. wikipedia.org The number "33342" signifies that it was the 33,342nd compound synthesized by the company Hoechst AG. wikipedia.org The name "bisbenzimide" refers to the core chemical structure composed of two benzimidazole (B57391) groups. wikipedia.org The "ethoxide" part of the name points to the ethoxy group on one of the phenyl rings, a feature that distinguishes it from similar dyes. nih.gov
Below is a table of its common synonyms and identifiers found in scientific literature.
| Type | Identifier |
| Common Name | Hoechst 33342 nih.gov |
| Systematic Name | 2'-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole trihydrochloride nih.gov |
| Synonym | Bisbenzimide H 33342 nih.gov |
| Synonym | HOE 33342 nih.gov |
| CAS Number | 875756-97-1 nih.govabcam.comepa.gov |
| Molecular Formula | C27H31Cl3N6O nih.govabcam.com |
| PubChem CID | 16760503 nih.govabcam.com |
Historical Perspectives on Bisbenzimide Dye Development and Application
The story of bisbenzimide dyes is linked to the German company Hoechst AG. Founded by Eugen Lucius in 1863 near Frankfurt, the company initially focused on producing synthetic dyes, such as fuschia. fundinguniverse.comgermanhistorydocs.org By the late 19th and early 20th centuries, dyestuffs constituted the vast majority of Hoechst's sales. fundinguniverse.com
The company's expertise in dye chemistry paved the way for its entry into pharmaceuticals, as many dyes and drugs shared similar chemical foundations. fundinguniverse.com In the early 1970s, Hoechst AG developed a series of bisbenzimide fluorescent compounds, which included Hoechst 33258, Hoechst 33342, and Hoechst 34580. mdpi.com These dyes were found to be excellent stains for DNA and have been used for this purpose ever since. mdpi.com Although initially developed over four decades ago, these fluorophores remain crucial in modern research and diagnostics. mdpi.com The field of chemical dyes, while old, has seen a resurgence as modern scientific disciplines find new and sophisticated applications for these established molecules. nih.gov
Significance of Bisbenzimide Ethoxide Trihydrochloride in Molecular and Cell Biology Research
Bisbenzimide ethoxide trihydrochloride, or Hoechst 33342, is of paramount significance in biological research due to its specific properties as a DNA stain. It is cell-permeable, allowing for the staining of both live and fixed cells without requiring permeabilization steps that could alter cell structure. nih.govinterchim.fraatbio.com This permeability is enhanced by the presence of a lipophilic ethyl group, which allows it to cross cell membranes more readily than its close relative, Hoechst 33258. mdpi.comaatbio.com
The dye functions by binding to the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich regions. wikipedia.orglumiprobe.combdbiosciences.com Upon binding to DNA, its fluorescence increases approximately 30-fold, providing a high signal-to-noise ratio for clear visualization of nuclei and chromosomes. mdpi.comthermofisher.com Unbound dye has a maximum fluorescence emission in the 510–540 nm range, while the DNA-bound dye fluoresces brightly in the blue region of the spectrum. wikipedia.orglumiprobe.com
This powerful tool is employed in a wide array of applications, which are detailed in the table below.
| Application Area | Specific Use | Key Findings/Features |
| Cell Cycle Analysis | Determination of DNA content to distinguish between different phases of the cell cycle (G0/G1, S, G2/M). miltenyibiotec.comrutgers.edunih.gov | Widely used in flow cytometry for quantitative analysis of cell populations. nih.govflowcytometry-embl.deutoronto.ca The dye's fluorescence intensity directly correlates with DNA content. nih.gov |
| Apoptosis Detection | Identification of apoptotic cells by observing changes in chromatin condensation. nih.govmedchemexpress.com | Apoptotic cells often display condensed, brightly stained nuclei (pyknosis) that are easily distinguishable with Hoechst 33342. interchim.frlumiprobe.comthermofisher.com It is often used with other dyes like propidium (B1200493) iodide to differentiate between viable, apoptotic, and necrotic cells. nih.gov |
| Fluorescence Microscopy | Used as a nuclear counterstain to visualize the location and morphology of the nucleus in cells. bdbiosciences.commiltenyibiotec.comthermofisher.com | Its blue fluorescence provides excellent contrast with other commonly used fluorophores (e.g., green and red fluorescent proteins), making it ideal for multicolor imaging experiments. mdpi.com |
| Stem Cell Research | Identification and sorting of stem cell populations, such as hematopoietic stem cells. bdbiosciences.com | Certain stem cells are characterized by their ability to actively pump the dye out, a property used to isolate them via flow cytometry (Side Population analysis). wikipedia.org |
| DNA Quantification | Measurement of DNA concentration in solutions. thermofisher.com | While sensitive, the fluorescence is not linear over a broad range of DNA concentrations, necessitating the use of standards. thermofisher.com |
| Chromosome Studies | Staining and sorting of chromosomes. wikipedia.orglumiprobe.com | The dye's specific binding allows for clear visualization of chromosome structure. nih.gov |
The specificity of Hoechst 33342 for DNA means that treatment with RNase to remove RNA is not necessary. bdbiosciences.combdbiosciences.com Furthermore, its fluorescence is quenched by the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog. This property is exploited in studies of cell cycle progression and DNA replication. wikipedia.orglumiprobe.com The combination of its cell permeability, DNA specificity, and distinct fluorescent properties has solidified Bisbenzimide ethoxide trihydrochloride as a cornerstone reagent in cellular and molecular biology laboratories worldwide. nih.govmiltenyibiotec.comrutgers.edunih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABNPSKWVNCGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236482 | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green powder; [Acros Organics MSDS] | |
| Record name | Bisbenzimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12368 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
875756-97-1 | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Interactions and Mechanisms
DNA Binding Characteristics of Bisbenzimide Ethoxide Trihydrochloride
Bisbenzimide ethoxide trihydrochloride, commonly known as Hoechst 33342, is a fluorescent stain with a strong affinity for DNA. aatbio.combio-rad.com Its interaction with the genetic material is characterized by a notable preference for specific regions and a distinct binding mechanism. This cell-permeable dye is widely utilized in various molecular biology applications to visualize nuclear DNA in both living and fixed cells. aatbio.combiotium.comthermofisher.com
Bisbenzimide ethoxide trihydrochloride demonstrates a pronounced binding preference for adenine-thymine (AT)-rich sequences within the DNA double helix. aatbio.combio-rad.comthermofisher.comnih.govinterchim.frnih.govgeeksforgeeks.orgnih.govyoutube.com This specificity for AT-rich regions is a key characteristic of its interaction with DNA. aatbio.combio-rad.com The dye appears to bind effectively to sequences containing at least four AT base pairs. ncats.io This selective binding contributes to its utility in distinguishing different DNA regions and in applications such as chromosome analysis. nih.gov Studies have employed various DNA polymers and dodecamers to investigate this interaction, confirming the high affinity for AT sequences. nih.gov
Table 1: DNA Binding Affinity of Bisbenzimide Ethoxide Trihydrochloride
| Parameter | Description | Reference |
|---|---|---|
| Binding Preference | High affinity for Adenine-Thymine (AT)-rich regions of DNA. | aatbio.combio-rad.comthermofisher.comnih.govinterchim.frnih.govgeeksforgeeks.orgnih.govyoutube.com |
| Minimum Sequence | Appears to require at least four AT base pairs for effective binding. | ncats.io |
| Binding Constant | In aqueous solution with intact colorectal cells, the binding constant (K) for the related Hoechst 33258 was found to be between 3-4 x 10(5) M-1. | nih.gov |
This table is interactive. Click on the reference numbers for more details.
The primary mechanism by which Bisbenzimide ethoxide trihydrochloride associates with DNA is through non-intercalating binding within the minor groove. aatbio.combio-rad.combiotium.cominterchim.frgeeksforgeeks.orgnih.govmdpi.com Unlike intercalating agents that insert themselves between the base pairs of the DNA, this compound fits snugly into the narrower of the two grooves of the DNA helix. mdpi.comnih.govresearchgate.net This binding is stabilized by hydrogen bonds and van der Waals forces between the dye molecule and the floor of the minor groove. The preference for AT-rich regions is partly due to the specific shape and electrostatic potential of the minor groove in these areas, which provides a more favorable environment for the dye to bind. mdpi.com This minor groove binding mechanism is a shared characteristic among the Hoechst family of dyes. geeksforgeeks.orgnih.gov
Due to its strong affinity for the minor groove of DNA, Bisbenzimide ethoxide trihydrochloride has been shown to displace certain DNA intercalators. interchim.fr Intercalating agents, such as ethidium (B1194527) bromide, insert themselves between the stacked base pairs of DNA. nih.govresearchgate.netnih.govresearchgate.net The binding of Bisbenzimide ethoxide trihydrochloride to the minor groove can alter the conformation of the DNA helix in such a way that it destabilizes the binding of intercalators, leading to their displacement. interchim.fr This property highlights the competitive nature of DNA-ligand interactions.
In addition to nuclear DNA, Bisbenzimide ethoxide trihydrochloride can also bind to mitochondrial DNA (mtDNA). nih.govresearchgate.net This interaction has been demonstrated through fluorescence spectroscopy, which shows a characteristic shift in the emission spectrum of the dye when it binds to isolated mitochondria and mtDNA. nih.govresearchgate.net The binding to mtDNA is not without biological consequences. It has been linked to an increase in the production of mitochondrial reactive oxygen species (ROS). nih.gov This elevated ROS level can, in turn, contribute to cellular stress and potentiate cell death, particularly in the context of other treatments like radiation. nih.gov Furthermore, exposure to this dye in combination with UV irradiation has been shown to cause abnormal mitochondrial distribution and a significant decrease in mtDNA copy number in porcine oocytes and early embryos, which can negatively impact developmental competence. nih.gov
Bisbenzimide ethoxide trihydrochloride interacts with different topological forms of plasmid DNA, including supercoiled and relaxed conformations. This interaction is evident in studies involving DNA topoisomerases, enzymes that modulate the topological state of DNA. For instance, the activity of topoisomerase I, which relaxes supercoiled DNA, can be analyzed using a plasmid relaxation assay. nih.gov The dye has been shown to interfere with the breakage-rejoining reaction of topoisomerases. nih.govnih.gov This interference suggests that the dye binds to the DNA substrate, regardless of its superhelical density, and affects the enzyme's ability to alter the DNA's topological state.
Enzymatic and Protein Interactions
Bisbenzimide ethoxide trihydrochloride is known to interact with and inhibit the catalytic activities of several DNA-associated enzymes. A primary target is the family of DNA topoisomerases . nih.govnih.gov Specifically, it has been identified as a poison for mammalian DNA topoisomerase I, trapping the enzyme in a reversible cleavable complex with DNA. nih.gov This action is similar to the mechanism of the anticancer drug camptothecin. nih.gov While it strongly affects topoisomerase I, it does not appear to trap topoisomerase II in the same manner in certain cell types. nih.gov However, other studies suggest it can enhance the stabilization of topoisomerase II-mediated cleavable complexes, particularly in combination with UV radiation. nih.gov
Beyond topoisomerases, Bisbenzimide ethoxide trihydrochloride can also influence other proteins that bind to the DNA minor groove. One such protein is the TATA box binding protein (TBP) , a key component of the transcription initiation complex. nih.gov Research has shown that the dye can alter the formation of the TBP/TATA box complex, suggesting it may interfere with the initiation of RNA polymerase II-mediated transcription. nih.gov
Table 2: Summary of Enzymatic and Protein Interactions
| Enzyme/Protein | Interaction with Bisbenzimide Ethoxide Trihydrochloride | Consequence of Interaction | Reference |
|---|---|---|---|
| DNA Topoisomerase I | Traps the enzyme in a reversible cleavable complex with DNA. | Inhibition of catalytic activity. | nih.govnih.gov |
| DNA Topoisomerase II | May enhance the stabilization of cleavable complexes, especially with UV radiation. | Potential for increased DNA damage. | nih.govnih.gov |
| TATA Box Binding Protein (TBP) | Alters the formation of the TBP/TATA box complex. | Potential interference with transcription initiation. | nih.gov |
This table is interactive. Click on the reference numbers for more details.
Reactive Oxygen Species (ROS) Generation in the Presence of Bisbenzimide Ethoxide Trihydrochloride
Bisbenzimide ethoxide trihydrochloride is known to induce mitochondrial dysfunction, which leads to an increase in reactive oxygen species (ROS). nih.gov The generation of ROS occurs via the mitochondrial electron transport chain, with evidence pointing towards inefficient electron transfer at complex I. allenpress.com This leads to the partial reduction of molecular oxygen and the production of superoxide (B77818) and hydrogen peroxide. allenpress.comfrontiersin.org In human head and neck cancer cells, treatment with Hoechst 33342 led to a persistent elevation in ROS generation for up to 48 hours. nih.govnih.gov This increase in oxidative stress is associated with a downregulation of cytochrome c oxidase, the release of cytochrome c into the cytosol, and alterations in antioxidant enzymes, ultimately contributing to cell death. nih.gov The role of ROS in this process was confirmed by the fact that treatment with antioxidants could inhibit the observed increase in ROS and subsequent loss of cell survival. nih.govnih.gov
Data Tables
Table 1: Summary of Molecular Interactions of Bisbenzimide Ethoxide Trihydrochloride
| Molecular Target | Organism/Cell Type | Observed Effect | Reference(s) |
| DNA Topoisomerase I | Human (HL-60), Mouse (BC3H-1) | Inhibition of overall enzymatic activity; destruction of cleavable complexes. | aacrjournals.org |
| NF-Y Transcription Factor | Not specified | Displacement from CCAAT box on DNA, altering gene expression. | aacrjournals.org |
| AcrB Efflux Pump | Escherichia coli | Acts as a substrate, actively transported out of the cell. | thermofisher.comnih.govnih.gov |
| E2F-1 Protein | Human (HL-60), Mouse (BC3H-1) | Increased intracellular accumulation. | allenpress.comnih.gov |
Table 2: ROS Generation and Associated Effects
| Event | Location / Mechanism | Consequence | Reference(s) |
| Primary ROS Generation | Mitochondrial Electron Transport Chain (Complex I) | Production of superoxide and hydrogen peroxide. | allenpress.comnih.gov |
| Downregulation of Protein | Cytochrome c oxidase (Complex IV) | Impaired electron transfer. | nih.gov |
| Release of Protein | Cytochrome c | From mitochondria to cytosol, a key apoptotic signal. | nih.gov |
| Cellular Outcome | Human cancer cells (KB) | Increased cell death, sensitization to radiation. | nih.govnih.gov |
Advanced Methodologies and Applications in Cellular and Genetic Studies
Fluorescence Microscopy Applications
Fluorescence microscopy is a cornerstone of modern cell biology, and DNA-binding dyes like Bisbenzimide ethoxide trihydrochloride are indispensable tools. This compound's cell-permeable nature allows for the staining of both live and fixed cells, providing researchers with a versatile method for investigating cellular structures and dynamic processes.
Visualization of Chromosomes, Nuclei, and DNA-Containing Structures
Bisbenzimide ethoxide trihydrochloride is a cell-permeable fluorescent dye that selectively binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. abcam.comselleckchem.comnih.gov This binding significantly enhances its fluorescence, making it an excellent stain for visualizing DNA within cells. nih.gov Consequently, it is extensively used to label and visualize chromosomes, nuclei, and other DNA-containing structures in both interphase and mitotic cells. abcam.comnih.gov Its specificity for DNA allows for clear demarcation of the nucleus, providing contrast to other cellular components. Fluorescence microscopy studies have demonstrated the superiority of Hoechst 33342 for selective localization in nuclear DNA compared to similar dyes like Hoechst 33258. nih.gov
| Property | Description |
| Binding Target | Minor groove of double-stranded DNA abcam.comselleckchem.com |
| Sequence Preference | Adenine-Thymine (A-T) rich regions abcam.comselleckchem.commedchemexpress.com |
| Cell Permeability | Permeable to live cell membranes abcam.comsigmaaldrich.comscientificlabs.ie |
| Fluorescence | Emission greatly increases upon binding to DNA nih.gov |
| Excitation Max | ~346 nm sigmaaldrich.comscientificlabs.ie |
| Emission Max | ~460 nm (when bound to DNA) sigmaaldrich.comscientificlabs.ie |
Live-Cell Imaging Techniques
A significant advantage of Bisbenzimide ethoxide trihydrochloride is its ability to permeate the membranes of living cells, enabling real-time visualization of dynamic cellular processes. nih.govthermofisher.com This characteristic is crucial for live-cell imaging, which allows researchers to study cellular behavior without the artifacts that can be introduced by fixation. thermofisher.com The use of this dye in high-throughput live-cell imaging (LCI) facilitates accurate cell counting, as the staining of nuclei can be more reliable than phase-contrast imaging, especially for certain cell types. nih.govnih.gov While historically there have been concerns about the cytotoxicity of this compound in live-cell applications, recent studies have focused on optimizing its use to minimize these effects. nih.gov
Time-Lapse Fluorescence Microscopy Considerations
Time-lapse fluorescence microscopy, a powerful technique for observing cellular dynamics over extended periods, presents unique challenges when using DNA-binding dyes. fsu.edu A key consideration with Bisbenzimide ethoxide trihydrochloride is the potential for phototoxicity. nih.gov Repeated exposure to excitation light, especially at high concentrations of the dye, can induce apoptosis (programmed cell death). nih.gov Research has shown that phototoxicity is a function of the cumulative light exposure and dye concentration. nih.gov Therefore, it is critical to carefully manage imaging parameters to avoid perturbing the normal physiological responses of the cells under observation. nih.gov
Optimization of Exposure Parameters in Microscopy
To mitigate the cytotoxic and phototoxic effects of Bisbenzimide ethoxide trihydrochloride in live-cell imaging, careful optimization of exposure parameters is essential. nih.gov Advances in the sensitivity of microscopic cameras have made it possible to use significantly lower concentrations of the dye, reducing its impact on cell viability. nih.govnih.gov Studies have shown that it is possible to identify a concentration range that is neither cytotoxic nor affects cell proliferation or signaling pathways, allowing for long-term imaging over several days. nih.gov The key is to find a balance between achieving a sufficient signal for visualization and minimizing the total light energy the sample is exposed to. researchgate.net This can involve reducing the excitation light intensity, shortening the exposure time, and decreasing the frequency of image acquisition. researchgate.net
| Parameter | Optimization Strategy | Rationale |
| Dye Concentration | Use the minimum concentration that provides a detectable signal. nih.gov | Reduces cytotoxicity and phototoxicity. nih.govnih.gov |
| Excitation Light | Reduce intensity and/or use pulsed illumination. researchgate.net | Minimizes phototoxicity and photobleaching. nih.govresearchgate.net |
| Exposure Time | Shorten exposure time while maintaining adequate signal-to-noise ratio. researchgate.net | Reduces the duration of light-induced stress on the cells. researchgate.net |
| Imaging Frequency | Image at the longest intervals that still capture the dynamics of the process under study. nih.gov | Decreases the cumulative light dose and subsequent phototoxicity. nih.gov |
Flow Cytometry Methodologies
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. Bisbenzimide ethoxide trihydrochloride is a valuable reagent in this field, particularly for the analysis of cellular DNA content.
Cell Cycle Analysis based on DNA Content
Bisbenzimide ethoxide trihydrochloride is widely used in flow cytometry for cell cycle analysis. abcam.comnih.gov The principle of this application lies in the stoichiometric binding of the dye to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. thermofisher.comqmul.ac.uk Cells in different phases of the cell cycle have distinct amounts of DNA. Cells in the G0/G1 phase have a diploid (2n) DNA content, while cells in the G2 and M phases have a tetraploid (4n) DNA content. qmul.ac.uk During the S phase, as DNA is synthesized, cells have an intermediate amount of DNA. qmul.ac.uk By analyzing the fluorescence intensity of a population of stained cells, a DNA content histogram can be generated, revealing the distribution of cells across the different phases of the cell cycle. thermofisher.com This method can also be used to identify apoptotic cells, which often have a fractional DNA content. nih.gov
Cell Sorting Applications based on DNA Content
Bisbenzimide ethoxide trihydrochloride, commonly known as Hoechst 33342, is a cell-permeable fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. thermofisher.comabcam.commdpi.com This property makes it an invaluable tool in flow cytometry for cell sorting based on DNA content. When bound to DNA, the dye's fluorescence is significantly enhanced, allowing for the quantification of nuclear DNA. mdpi.comlumiprobe.com This enables researchers to distinguish and sort cells at different stages of the cell cycle (G0/G1, S, and G2/M phases) based on their distinct DNA content. thermofisher.comupf.edu
The methodology often involves incubating viable cells with Hoechst 33342, which readily crosses the cell membrane to stain the nucleus. thermofisher.comaatbio.com The stained cells are then passed through a flow cytometer, where a UV laser excites the dye, and the resulting blue fluorescence emission is detected. upf.eduselleckchem.com The intensity of the fluorescence is directly proportional to the amount of DNA in the cell.
In addition to cell cycle analysis, Hoechst 33342 is frequently used in combination with other fluorescent probes to refine sorting strategies. For instance, it can be paired with 5-bromo-2'-deoxyuridine (BrdU) labeling to identify replicating cells or with propidium (B1200493) iodide to simultaneously analyze cell cycle distribution and apoptosis. thermofisher.com A key application is the identification and sorting of a "side population" (SP) of cells, which are often enriched in stem cells. nih.govwikipedia.org These SP cells are characterized by their ability to actively efflux the Hoechst dye via ATP-binding cassette (ABC) transporters, resulting in lower fluorescence compared to the main population. nih.gov
Table 1: Applications of Bisbenzimide Ethoxide Trihydrochloride in Cell Sorting
| Application | Description | Combined Probes |
|---|---|---|
| Cell Cycle Analysis | Sorting cells into G0/G1, S, and G2/M phases based on DNA content. thermofisher.comnyu.edu | Propidium Iodide, DiOC5 thermofisher.comnyu.edu |
| Stem Cell Sorting | Identifying and isolating "side population" (SP) cells that exhibit high dye efflux capacity. nih.govwikipedia.org | - |
| Apoptosis Analysis | Distinguishing apoptotic cells with condensed chromatin from healthy cells. thermofisher.comlumiprobe.com | Propidium Iodide thermofisher.com |
| Replicating Cell Identification | Sorting cells that have incorporated BrdU during DNA synthesis. thermofisher.comwikipedia.org | 5-bromo-2'-deoxyuridine (BrdU) thermofisher.com |
Assessment of Membrane Permeability in Mammalian Cells
This technique has been applied to study various cellular phenomena, including drug resistance. In studies involving colchicine-resistant Chinese hamster ovary cell lines, a direct correlation was observed between increased drug resistance and a decreased rate of Hoechst 33342 uptake. nih.govsigmaaldrich.com This suggests that changes in membrane transport mechanisms that confer drug resistance also affect the permeability of the membrane to the dye. nih.gov
Furthermore, the method can distinguish between different cell subpopulations based on their membrane transport characteristics. For example, when murine spleen cells are stained, two distinct lymphocyte populations can be identified based on differences in Hoechst 33342 fluorescence intensity, a difference that is not related to their DNA content but to their membrane permeability. nih.gov The effects of metabolic inhibitors, such as KCN, on dye uptake further validate its use as a probe for membrane transport, as these effects mirror those observed for other substances like colchicine. nih.govsigmaaldrich.com
Table 2: Factors Influencing Hoechst 33342 Uptake and Membrane Permeability Assessment
| Factor | Observation | Implication |
|---|---|---|
| Drug Resistance | Cell lines with higher resistance to colchicine show a lower rate of Hoechst 33342 uptake. nih.govsigmaaldrich.com | Changes in membrane transport associated with drug resistance alter permeability to the dye. nih.gov |
| Metabolic Inhibition | Treatment with KCN alters the rate of dye uptake, similar to its effect on colchicine uptake. nih.gov | The dye uptake is sensitive to the metabolic state of the cell, reflecting active transport processes. |
| Cell Subpopulations | Different lymphocyte populations in murine spleen cells exhibit distinct levels of Hoechst 33342 fluorescence. nih.gov | The method can identify cellular subpopulations with inherent differences in membrane permeability. nih.gov |
| Entry Mechanism | Hoechst 33342 enters cells via unmediated diffusion. nih.gov | The rate of uptake directly reflects the passive permeability characteristics of the cytoplasmic membrane. |
Quantitation of Hoechst 33342 and Immunofluorescence on Viable Cells
A significant advancement in cellular analysis is the development of methods that allow for the simultaneous quantitation of DNA content using Bisbenzimide ethoxide trihydrochloride (Hoechst 33342) and the detection of specific cell surface antigens via immunofluorescence on viable cells. nih.gov This dual-labeling technique provides a powerful tool to correlate a cell's position in the cell cycle with its expression of surface markers. nih.gov
To achieve this, a fluorescence-activated cell sorter (FACS) is modified to accommodate the different excitation and emission spectra of the two fluorophores. nih.gov Typically, an argon ion laser is configured to produce multiple excitation lines, including UV wavelengths (351-364 nm) to excite Hoechst 33342 and a visible wavelength (e.g., 488 nm) to excite a second fluorophore, such as fluorescein isothiocyanate (FITC), which is conjugated to an antibody. nih.gov Specific emission filters are used to separate the blue fluorescence of the Hoechst dye from the green fluorescence of the antibody label. nih.gov
This methodology has been successfully applied to analyze murine lymph node cells. nih.gov By staining with Hoechst 33342 and an anti-Thy 1.2 antibody labeled with fluorescein, researchers demonstrated that cells staining dimly for DNA (indicative of a specific cell type or state) expressed the Thy 1.2 marker, whereas brightly stained cells did not. nih.gov This approach has also been used to study the expression of cell surface myeloma proteins in relation to the cell cycle, revealing that the heterogeneity in antigen expression is not solely attributable to variations during the cell cycle. nih.gov
DNA Damage and Repair Investigations
Induction of DNA Lesions via Laser Micro-irradiation
Bisbenzimide ethoxide trihydrochloride (Hoechst 33342) is widely used as a photosensitizing agent in laser micro-irradiation studies to induce localized DNA damage within the nucleus of living cells. nih.govbio-protocol.org This technique allows for the precise spatial and temporal control of DNA lesion induction, making it a powerful tool for investigating the mechanisms of DNA damage and repair. bio-protocol.orgbio-protocol.org
The principle behind this application is that Hoechst 33342 binds to the minor groove of DNA. nih.govbio-protocol.org When cells are incubated with the dye and then exposed to a focused laser beam, typically in the near-UV range (e.g., 405 nm), the dye absorbs the laser energy and generates reactive oxygen species or other radicals. bio-protocol.orgjove.com This leads to the formation of various types of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and base damage, in a confined sub-nuclear region. jove.comaimspress.com
Using Hoechst 33342 as a photosensitizer allows for the induction of DNA damage with lower laser power compared to irradiation without a sensitizer. nih.gov This helps to minimize phototoxicity and off-target cellular damage, thereby preserving the physiological context for studying the subsequent DNA damage response. nih.gov The choice of laser wavelength and power can influence the type of DNA lesions generated. jove.com While a 405 nm laser can induce a mixture of DNA damage types, other wavelengths may be used to selectively activate specific repair pathways. aimspress.com It is important to note that the photoconversion of Hoechst dye itself can occur, which must be accounted for in experiments involving green fluorescent protein (GFP)-tagged proteins. nih.govsonar.chresearchgate.net
Monitoring Genome Maintenance Factor Dynamics at DNA Damage Sites
Following the induction of localized DNA lesions using Bisbenzimide ethoxide trihydrochloride-sensitized laser micro-irradiation, researchers can monitor the recruitment and dynamics of genome maintenance factors in real-time. nih.govbio-protocol.org This is a cornerstone technique for elucidating the spatial and temporal coordination of the DNA damage response (DDR). nih.gov
The methodology typically involves live-cell imaging of cells that express fluorescently tagged DNA repair proteins (e.g., GFP-fusion proteins). bio-protocol.org After creating a defined track of DNA damage with the laser, time-lapse fluorescence microscopy is used to visualize the accumulation of these fluorescently tagged proteins at the damage site. bio-protocol.org This allows for the quantitative analysis of the recruitment kinetics, retention time, and dissociation rates of various factors involved in different DNA repair pathways.
This approach has been instrumental in identifying and characterizing key proteins involved in pathways such as base excision repair, nucleotide excision repair, homologous recombination, and non-homologous end joining. aimspress.com For example, the recruitment of proteins like pATM, RPA, 53BP1, XRCC1, and PARP-1 to laser-induced damage sites has been extensively studied using this method. nih.gov The ability to track these proteins in living cells provides invaluable insights into the highly dynamic processes of DNA repair within the context of chromatin. bio-protocol.org The combination of laser micro-irradiation with immunofluorescence can also be used to study the recruitment of endogenous, non-tagged proteins to these damage sites. bio-protocol.orgbio-protocol.org
Detection of BrdU Incorporation into Cells
Bisbenzimide ethoxide trihydrochloride, commonly known as Hoechst 33342, serves as a crucial tool in the study of cell proliferation through the detection of 5-bromo-2'-deoxyuridine (BrdU) incorporation. BrdU is a synthetic analog of thymidine (B127349) that gets integrated into newly synthesized DNA during the S phase of the cell cycle, thus marking proliferating cells thermofisher.comucl.ac.ukabcam.com. A key principle of this methodology is that the fluorescence intensity of Hoechst 33342 is significantly reduced or "quenched" when it binds to DNA that has incorporated BrdU nasa.govresearchgate.netwikipedia.org. This phenomenon occurs because the bromine atom in BrdU is thought to deform the minor groove of the DNA, which is the preferential binding site for Hoechst dyes, thereby preventing the dye from attaining its optimal binding configuration wikipedia.org.
This quenching effect provides a distinct advantage over traditional antibody-based BrdU detection methods, which require harsh acid or heat treatments to denature the DNA, as well as cell fixation and permeabilization, processes that ultimately lead to cell death ucl.ac.uknasa.govbcm.edu. The BrdU-Hoechst method, however, can be applied to living cells. By staining a mixed population of cells with Hoechst 33342, proliferating cells that have incorporated BrdU (BrdU+) will exhibit lower fluorescence than their non-proliferating (BrdU-) counterparts. This difference in fluorescence intensity allows for the effective separation and isolation of viable BrdU-positive and BrdU-negative cell populations using fluorescence-activated cell sorting (FACS) nasa.govresearchgate.net.
Research has demonstrated the efficacy of this technique. In one study, cell mixtures containing approximately 55% to 69% BrdU+ cells were successfully sorted into distinct fractions, achieving a purity of over 93% for BrdU+ cells and 92% for BrdU- cells. Critically, these separated cell populations remained viable and could be subsequently maintained in culture for further investigation nasa.gov. This methodology is valuable for analyzing the dynamics of the cell cycle, allowing for the quantification of cells in different phases and tracking the progression of cells through multiple generations nih.gov.
Apoptosis and Cell Viability Research
Bisbenzimide ethoxide trihydrochloride is extensively utilized in the fields of apoptosis and cell viability research due to its ability to permeate live cells and bind to DNA, revealing critical information about nuclear morphology and cell membrane integrity.
Induction of Apoptosis in Various Cell Lines
Hoechst 33342 is a standard fluorescent stain for identifying apoptotic cells nih.govselleckchem.comaatbio.com. A hallmark of apoptosis is the condensation of chromatin and subsequent fragmentation of the nucleus nih.govresearchgate.net. When visualized with a fluorescence microscope, the nuclei of healthy cells stained with Hoechst 33342 appear spherical with evenly distributed, diffuse fluorescence. In contrast, apoptotic nuclei are characteristically smaller, brighter due to the highly condensed chromatin, and often fragmented nih.govresearchgate.net.
This dye is frequently used in combination with other stains, such as the membrane-impermeable dye Propidium Iodide (PI), to differentiate between various stages of cell death. Healthy and early apoptotic cells possess intact cell membranes and thus exclude PI, while late-stage apoptotic and necrotic cells with compromised membranes take up PI and fluoresce red creative-bioarray.com.
Interestingly, beyond its role as a stain, Bisbenzimide ethoxide trihydrochloride can itself be an agent of apoptosis. Studies have shown that the compound induces apoptosis in a dose- and time-dependent manner across several cell lines nih.govallenpress.com. The mechanism for this induction in some cell lines, such as HL-60, is believed to be linked to the inhibition of topoisomerase I activity allenpress.com.
| Cell Line | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | Induces apoptosis; linked to topoisomerase I inhibition. | allenpress.com |
| BC3H-1 | Mouse Myocytes | Induces apoptosis. | nih.govallenpress.com |
| Hepatoma Cells | Liver Cancer Cells | Induces apoptosis. | allenpress.com |
| K562 | Human Myelogenous Leukemia | Used to visualize apoptosis-induced nuclear fragmentation after treatment with other agents (imatinib). | researchgate.net |
Assessment of Cell Viability and Proliferation
The fluorescence emitted by Bisbenzimide ethoxide trihydrochloride upon binding to DNA can be directly correlated with the amount of DNA present, which in turn is proportional to the number of cells in a sample nih.gov. This relationship forms the basis of a rapid and reproducible microfluorimetric assay for quantifying cell proliferation and assessing viability in cell cultures nih.gov. Studies have confirmed that growth curves and cell doubling times calculated based on Hoechst 33342 fluorescence are equivalent to those obtained through traditional, more laborious cell counting methods nih.gov.
However, the compound is not biologically inert, and its impact on cell survival and growth varies significantly depending on the cell type nih.gov. For instance, HeLa S-3 cells have been shown to be highly resistant to the cytotoxic effects of the dye, whereas the human lymphoma cell line SK-DHL2 is exceptionally sensitive. Human bone marrow cells exhibit an intermediate response nih.gov. This cell-type-specific cytotoxicity necessitates careful optimization of dye concentration and incubation time for each experimental system to ensure that the staining process itself does not perturb cell viability or kinetics nih.govflowcytometry-embl.de. The dye is also a component of multicolor live/dead assays, often used alongside Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells) to provide a comprehensive assessment of a cell population's health sigmaaldrich.com.
Differential Effects on Drug-Resistant Cell Lines
A significant application of Bisbenzimide ethoxide trihydrochloride is in the identification and study of multidrug-resistant (MDR) cells. The MDR phenotype is often conferred by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2) nih.govnih.govspandidos-publications.com. These membrane proteins function as energy-dependent efflux pumps, expelling a wide range of substrates, including many chemotherapeutic agents and certain fluorescent dyes, from the cell's interior asm.org.
Bisbenzimide ethoxide trihydrochloride is a known substrate for these efflux pumps nih.govaacrjournals.orgashpublications.org. Consequently, MDR cells that overexpress transporters like P-gp or ABCG2 actively pump the dye out, resulting in a markedly lower intracellular accumulation and reduced fluorescence compared to their drug-sensitive, non-resistant counterparts nih.govaacrjournals.org. This differential staining allows for the functional detection of MDR cells. For example, in a comparative study of the CCRF-CEM lymphoblastoid cell line and its vinblastine-resistant variant, the resistant cells demonstrated significantly lower uptake of the dye nih.gov.
This efflux phenomenon is the basis for the "Side Population" (SP) assay. SP cells are a distinct subpopulation, identified by their capacity to efficiently efflux Hoechst 33342, which places them in a characteristic "side" position on a flow cytometry plot. These SP cells frequently possess stem cell-like characteristics and are strongly associated with drug resistance and tumor recurrence nih.govspandidos-publications.com.
Evaluation in Multidrug-Resistant Breast Cancer Cells
The principles of dye efflux are particularly relevant in the context of multidrug-resistant breast cancer. The ABCG2 transporter was first discovered in a drug-resistant MCF-7 human breast cancer cell line, leading to its name, Breast Cancer Resistance Protein (BCRP) nih.gov. Research has consistently shown that the overexpression of ABCG2/BCRP in breast cancer cells correlates with increased efflux and reduced accumulation of Bisbenzimide ethoxide trihydrochloride aacrjournals.orgnih.gov.
Studies using the MCF-7 cell line and its resistant variants, such as those resistant to mitoxantrone (MCF-7/MitoR) or doxorubicin (MCF-7/Adr), have been instrumental in this area. When parental MCF-7 cells were engineered to overexpress ABCG2, they exhibited significantly lower levels of Hoechst 33342 fluorescence, mimicking the phenotype of drug-selected resistant cells aacrjournals.orgnih.gov. The SP assay is used to isolate and characterize these resistant, stem-like cells from various breast cancer lines spandidos-publications.com. For instance, in the MDU-22 breast cancer cell line, a distinct SP of 3.8% was identified, which was nearly eliminated (reduced to 0.6%) by treatment with verapamil, an inhibitor of ABC transporters spandidos-publications.com. This demonstrates that the SP phenotype in these cells is directly linked to the activity of these efflux pumps.
| Cell Line | Key Transporter | Finding | Reference |
|---|---|---|---|
| MCF-7/MitoR | ABCG2 (BCRP) | Demonstrated lower levels of Hoechst 33342 uptake compared to parental MCF-7 cells. | nih.gov |
| MCF-7/ABCG2 (Transduced) | ABCG2 (BCRP) | Showed markedly reduced dye accumulation, confirming ABCG2's role as an efficient efflux pump for the dye. | aacrjournals.org |
| MDU-22 | ABC Transporters (e.g., ABCG2) | A "Side Population" (SP) of 3.8% was identified by dye efflux, which was reduced to 0.6% by the inhibitor verapamil. | spandidos-publications.com |
| MCF-7 DOX40 & MCF-7 MR | Not specified | Resistant variants remained sensitive to novel anti-proliferative agents despite resistance to conventional chemotherapy. | nih.gov |
Gene Expression and Transcriptional Regulation Studies
By binding to the minor groove of DNA, particularly at adenine-thymine (AT)-rich sequences, Bisbenzimide ethoxide trihydrochloride can physically interfere with the binding of DNA-associated proteins, including transcription factors that are essential for gene regulation nih.govabcam.com. This interaction can lead to alterations in gene expression.
A study investigating this effect utilized BC3H-1 myocytes transfected with various luciferase reporter gene constructs. The results showed that exposure to sublethal concentrations of Hoechst 33342 led to a significant increase in both luciferase enzyme activity and the corresponding luciferase messenger RNA levels nih.gov. This effect was observed across different reporter vectors, regardless of whether they contained SV40 promoter or enhancer regions, suggesting a general mechanism rather than a promoter-specific one nih.gov.
The proposed mechanism involves the dye's interaction with the TATA box region of gene promoters. In vitro experiments demonstrated that Hoechst 33342 enhanced the binding of transcription factors to an oligonucleotide containing the TATA box-binding element. This suggests that the dye may alter DNA conformation in a way that facilitates the assembly of the transcriptional machinery, thereby increasing the efficiency of RNA polymerase II and stimulating gene expression nih.gov. These findings indicate that while Hoechst 33342 is a valuable tool for cellular imaging, its potential to modify gene expression must be considered when interpreting experimental results.
Transcriptional Profiling in Stem/Progenitor Cells
Bisbenzimide ethoxide trihydrochloride, more commonly known as Hoechst 33342, is a fluorescent dye widely utilized for the identification and isolation of stem and progenitor cells. Its application in this context is primarily based on the differential efflux of the dye from certain cell populations. Stem cells, particularly a subset known as the side population (SP), are characterized by their high expression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump Hoechst 33342 out of the cell. This property results in a population of cells with low fluorescence intensity that can be isolated using fluorescence-activated cell sorting (FACS).
The isolation of SP cells has been a valuable technique for enriching stem cell populations from various tissues for subsequent transcriptional analysis. However, research has revealed that the use of Bisbenzimide ethoxide trihydrochloride itself can influence the transcriptional landscape of the cells being studied. This is a critical consideration when interpreting gene expression data from SP and non-SP (NSP) fractions.
A significant finding is the dose-dependent down-regulation of key stemness-related genes in cells that retain higher concentrations of the dye (the NSP cells). One such gene is the fetal stem cell factor and Wnt/β-catenin signaling pathway target, SOX17. In mammary carcinoma cell lines, for instance, SOX17 expression was found to be significantly lower in NSP cells compared to SP cells. This differential expression was not solely due to the inherent properties of the two cell populations but was exacerbated by the presence of Bisbenzimide ethoxide trihydrochloride. The SP cells, by expelling the dye, are less affected by this down-regulation, leading to an apparent overexpression of SOX17 in this population when compared to the NSP cells. Similar effects have been observed for other genes associated with stem cell characteristics, including EPC1 and SPRY1.
This dye-induced alteration in gene expression highlights the importance of careful experimental design and data interpretation in studies involving transcriptional profiling of cells isolated with Bisbenzimide ethoxide trihydrochloride. While the SP phenotype remains a powerful tool for stem cell enrichment, the potential for the dye to create artificial differences in gene expression between SP and NSP cells must be acknowledged.
Below is a data table summarizing the differential gene expression observed in breast cancer SP cells relative to NSP cells, a phenomenon influenced by the differential retention of Bisbenzimide ethoxide trihydrochloride.
| Gene | Regulation in SP vs. NSP Cells | Fold Change (approx.) | Function |
| SOX17 | Up-regulated | 10-20 fold | Fetal stem cell factor, Wnt/β-catenin signaling |
| EPC1 | Up-regulated | - | Stemness-related gene |
| SPRY1 | Up-regulated | - | Stemness-related gene |
Investigation of Transcriptional Inactivation Mechanisms
The interaction of Bisbenzimide ethoxide trihydrochloride with DNA provides a valuable tool for investigating mechanisms of transcriptional inactivation. As a cell-permeable dye, it preferentially binds to the minor groove of DNA at AT-rich sequences. This binding affinity for specific DNA regions is central to its utility in studying the modulation of gene expression.
One of the primary mechanisms through which Bisbenzimide ethoxide trihydrochloride can influence transcription is by inhibiting the activity of topoisomerase I. nih.gov Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling, a necessary step for the progression of the transcriptional machinery along the DNA template. By inhibiting this enzyme, Bisbenzimide ethoxide trihydrochloride can induce torsional stress in the DNA, leading to the stalling of RNA polymerase and subsequent transcriptional inactivation. This effect has been observed in various cell types, including human promyelocytic leukemia cells (HL-60). nih.gov
Furthermore, the binding of Bisbenzimide ethoxide trihydrochloride to AT-rich regions within promoter and enhancer elements can directly interfere with the transcriptional process. These AT-rich sequences are often critical for the binding of transcription factors, including the TATA-box binding protein (TBP), a key component of the pre-initiation complex. Studies have shown that Bisbenzimide ethoxide trihydrochloride can disrupt the formation of the TBP/DNA complex, thereby preventing the assembly of the transcriptional machinery at the promoter and leading to gene silencing. nih.gov
The dye's ability to visualize chromatin condensation is another application in the study of transcriptional inactivation. Condensed chromatin, or heterochromatin, is generally associated with transcriptionally silent regions of the genome. By staining cells with Bisbenzimide ethoxide trihydrochloride, researchers can fluorescently observe the degree of chromatin compaction. This is particularly useful in studying processes like apoptosis, where widespread chromatin condensation is a hallmark, but also in examining the epigenetic silencing of specific gene loci. The intense fluorescence of the dye in condensed chromatin allows for the visualization of these transcriptionally inactive domains.
The table below summarizes the mechanisms by which Bisbenzimide ethoxide trihydrochloride can be used to investigate transcriptional inactivation.
| Mechanism of Action | Consequence for Transcription | Cellular Context/Application |
| Inhibition of Topoisomerase I | Stalling of RNA polymerase, prevention of transcriptional elongation. nih.gov | Studies of DNA topology and gene regulation, apoptosis research. nih.gov |
| Disruption of TATA-box binding protein (TBP)/DNA complex formation | Inhibition of pre-initiation complex assembly, leading to gene silencing. nih.gov | Investigation of promoter regulation and transcription initiation. |
| Binding to AT-rich sequences in regulatory regions | Steric hindrance of transcription factor binding. | Analysis of gene regulation at specific loci. |
| Visualization of chromatin condensation | Identification of transcriptionally inactive heterochromatin. | Studies of epigenetics, apoptosis, and cell cycle. |
Advanced Research Topics and Therapeutic Potential
Bisbenzimide Ethoxide Trihydrochloride as a Radiation Sensitizer
The interaction of Bisbenzimide ethoxide trihydrochloride (Hoechst 33342) with cellular DNA has led to investigations into its capacity to modify the effects of ionizing radiation on tumor cells. Research indicates a dual role for the compound, acting as both a radioprotector and a radiosensitizer, depending on the conditions of its application.
When murine tumor cells are stained in vitro with Hoechst 33342 at concentrations greater than 0.1 microM before irradiation, a radioprotective effect is observed nih.gov. For fibrosarcoma cells stained with a 10 microM concentration of the dye, the protection factor was calculated to be 1.7 nih.gov. Similarly, pre-treatment of human colon adenocarcinoma cells with the dye resulted in a dose-modifying enhancement of radiation resistance nih.gov. This radioresistance was associated with a prolonged retention of cells in the G2 phase of the cell cycle, suggesting that this cell cycle delay is a sparing phenomenon triggered by the cellular response to DNA damage nih.gov.
Conversely, the timing of exposure to the dye is critical. When cells are stained after irradiation, the effect shifts from protection to radiosensitization nih.gov. Despite these findings, studies involving in vivo staining of transplanted tumors showed little evidence of a radioprotective effect, as insufficient amounts of the dye were taken up by the cells to reach the levels required for radioprotection nih.gov. This suggests that the concentration of accumulated Hoechst 33342 is a key factor in modulating the radiation sensitivity of cell populations nih.gov.
Potential in Anti-tumor Chemotherapy
The potential of bisbenzimidazole compounds in anti-tumor chemotherapy has been explored, largely through the development of derivatives. Several reports have highlighted the antitumor activities of various benzimidazoles nih.gov. One key mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription nih.gov.
In one study, synthesized malonic acid derivatives of bis-benzimidazoles, specifically bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, were found to be remarkably active in interfering with mammalian DNA topoisomerase I. This specific compound also demonstrated significant cytotoxicity against MCF7 (breast adenocarcinoma) and A431 (skin epidermoid carcinoma) cancer cell lines nih.gov. These findings identify such derivatives as potential sources for the development of novel anticancer agents nih.gov.
Furthermore, Hoechst 33342 serves as a critical tool in cancer research for identifying chemotherapy-resistant cells. Many stem cells and drug-resistant cancer cells are characterized by their ability to actively exclude the dye, a trait that can be detected via flow cytometry nih.govnih.gov. This allows researchers to isolate and study the mechanisms of chemoresistance.
Investigation in Alzheimer's Disease Research for Amyloid Beta Inhibition
A promising area of investigation for Bisbenzimide ethoxide trihydrochloride is in the field of neurodegenerative diseases, specifically Alzheimer's disease. The pathology of Alzheimer's is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques semanticscholar.orgkoreamed.org. Molecules that can inhibit this aggregation are considered valuable therapeutic candidates semanticscholar.orgkoreamed.org.
Through in silico screening of approximately 1.4 million compounds, followed by in vitro validation, Hoechst 33342 was identified as a top candidate for inhibiting the formation of Aβ fibrils nih.govnih.gov. Thioflavin T (ThT) assays, which measure amyloid fibril formation, confirmed this inhibitory effect nih.gov. The research determined the half-maximal inhibitory concentration (IC50) for Hoechst 33342 to be approximately 0.68 μM nih.govnih.gov.
Molecular modeling studies revealed that Hoechst 33342 binds to Aβ fibrils near hydrophobic regions, with the binding affinity primarily driven by van der Waals interactions nih.govnih.gov. Crucially, quantitative structure-activity relationship (QSAR) analysis indicated that the dye has a high capability to cross the blood-brain barrier, a critical property for any neurotherapeutic agent nih.gov. These findings suggest that Bisbenzimide ethoxide trihydrochloride is a strong candidate for further in vivo studies as a potential treatment for Alzheimer's disease nih.govnih.gov.
Derivatives and Analogs of Bisbenzimide Ethoxide Trihydrochloride
Research into the derivatives and analogs of the core bisbenzimidazole structure has opened new avenues for therapeutic development and specialized molecular tools.
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzimidazole (B57391) compounds. These studies have shown that specific structural modifications significantly influence their function. For instance, in the development of antitrypanosomal agents, the amidino fragment and a 1,4-bis(oxymethylene)phenyl spacer were identified as the main determinants of activity against Trypanosoma brucei nih.gov.
For anticancer applications, substitutions on the benzimidazole core are critical. Changing the number of carbons at the 2-position and adding methyl substitutions at the 5- and/or 6-positions have been shown to impact the ability of bis-benzimidazole derivatives to inhibit DNA topoisomerase I nih.gov. Further research has demonstrated that modifying the bis-benzimidazole scaffold can even shift its binding preference from DNA to RNA, enabling the design of RNA-specific covalent binders for potential use in diseases like myotonic dystrophy type 1 acs.org.
A variety of synthetic methodologies have been developed to create novel bisbenzimidazole derivatives with diverse functionalities. Common approaches involve the condensation of a benzimidazole precursor with different aldehydes and amides, sometimes utilizing catalysts like cadmium oxide nanoparticles (CdO NPs) to produce high yields uomustansiriyah.edu.iqresearchgate.net.
Another synthetic strategy involves creating coordination compounds by combining benzimidazole derivatives with metals. For example, four distinct complexes of Cadmium (II) with benzimidazole derivatives have been successfully synthesized and characterized nih.gov. The resulting compounds are thoroughly analyzed and characterized using a suite of techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm their structures and properties nih.govmdpi.com.
Bisbenzimide ethoxide trihydrochloride (Hoechst 33342) belongs to a family of bisbenzimide DNA dyes that also includes Hoechst 33258 and Hoechst 34580 wikipedia.orgaatbio.com. While they share the core function of binding to the minor groove of DNA, particularly at adenine-thymine (A-T) rich regions, they possess distinct properties that make them suitable for different applications wikipedia.org.
The primary difference between Hoechst 33342 and Hoechst 33258 lies in their cell permeability. Hoechst 33342 possesses a lipophilic ethyl group, which makes it significantly more membrane-permeant than Hoechst 33258 aatbio.commdpi.com. This enhanced permeability makes Hoechst 33342 the preferred choice for staining the nuclei of living cells aatbio.com.
Hoechst 34580 is structurally different in that it contains a dimethylamine group instead of the phenol group present in the other two dyes mdpi.com. This modification shifts its fluorescence emission maximum to a longer wavelength, around 490 nm, compared to the 461 nm peak of Hoechst 33342 and Hoechst 33258 mdpi.com. This spectral difference can be advantageous in multicolor imaging experiments. In the context of Alzheimer's research, Hoechst 34580 also shows efficacy in inhibiting Aβ aggregation, with a reported IC50 of approximately 0.86 μM nih.govnih.gov.
Interactive Data Table: Comparison of Hoechst Dyes
| Feature | Hoechst 33342 (Bisbenzimide ethoxide trihydrochloride) | Hoechst 33258 | Hoechst 34580 |
| Key Structural Difference | Contains a lipophilic ethyl group mdpi.com | Lacks the ethyl group of 33342 | Contains a dimethylamine group instead of a phenol mdpi.com |
| Cell Permeability | High; preferred for live-cell staining aatbio.commdpi.com | Lower than 33342 wikipedia.org | Not specified |
| Emission Maximum | ~461 nm wikipedia.orgmdpi.com | ~461 nm wikipedia.orgmdpi.com | ~490 nm mdpi.com |
| Aβ Inhibition (IC50) | ~0.68 μM nih.govnih.gov | Not reported as a top candidate | ~0.86 μM nih.govnih.gov |
Pharmacological Profiles and Biological Targets
Bisbenzimide ethoxide trihydrochloride, scientifically also known as Hoechst 33342, is a cell-permeable fluorescent dye with a well-defined primary biological target. Its principal mechanism of action involves binding to the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (AT)-rich sequences. hellobio.comaatbio.com This non-intercalating binding is the foundation of its utility in cellular and molecular biology.
The compound's pharmacological profile is significantly influenced by its interaction with DNA and other cellular components. A key aspect of its biological activity is the stimulation of topoisomerase I-mediated DNA cleavage. nih.gov Topoisomerases are crucial enzymes that manage the topological states of DNA during replication and transcription. nih.gov By interacting with the DNA-topoisomerase I complex, Bisbenzimide ethoxide trihydrochloride can prevent the religation of the DNA strand, leading to an accumulation of single-strand breaks and subsequently, cell death. nih.govnih.gov This mode of action is a critical consideration in its potential therapeutic applications.
Studies have also revealed a radiosensitizing effect of Bisbenzimide ethoxide trihydrochloride. Research on malignant glioma cells has shown that the compound can increase the generation of mitochondrial reactive oxygen species (ROS), which potentiates the cell-killing effects of radiation. nih.gov This suggests a secondary mechanism of action beyond nuclear DNA interaction, involving the mitochondria.
Pharmacokinetic studies in murine models have demonstrated that intravenously administered Bisbenzimide ethoxide trihydrochloride is rapidly cleared from the bloodstream, with a half-life of approximately 110 seconds. academyart.edu Despite its rapid clearance from circulation, it is retained within target cells for extended periods, with a redistribution half-life exceeding two hours. academyart.edu This retention is crucial for its efficacy as both a research tool and a potential therapeutic agent.
Table 1: Pharmacological and Biological Properties of Bisbenzimide Ethoxide Trihydrochloride
| Property | Description |
| Primary Biological Target | Adenine-Thymine (AT)-rich regions in the minor groove of double-stranded DNA. hellobio.comaatbio.com |
| Mechanism of Action | Binds to the DNA minor groove. aatbio.com Stimulates topoisomerase I-mediated DNA cleavage. nih.gov |
| Secondary Effects | Induces radiosensitization, potentially through increased mitochondrial reactive oxygen species (ROS). nih.gov |
| Cell Permeability | High cell permeability, allowing it to be used in live and fixed cells. cellsignal.comlumiprobe.com |
| Pharmacokinetics (in mice) | Rapid blood clearance (t½ ≈ 110 seconds) and significant retention in target cells (redistribution t½ > 2 hours). academyart.edu |
Drug Discovery and Development Considerations
The unique properties of Bisbenzimide ethoxide trihydrochloride make it a valuable tool in drug discovery and a compound of interest for therapeutic development. Its intrinsic fluorescence and specific DNA binding are leveraged in various screening and diagnostic applications. cellsignal.comchemimpex.com
In the realm of drug discovery, Bisbenzimide ethoxide trihydrochloride is frequently employed as a tool for screening potential anticancer compounds. chemimpex.com Its ability to stain DNA allows for the visualization and quantification of cellular processes such as cell cycle progression and apoptosis. hellobio.comselleckchem.com High-throughput screening assays can utilize this compound to assess the effects of novel drug candidates on cell proliferation and viability. nih.gov
A significant consideration in its therapeutic development is its potential as a chemosensitizer and radiosensitizer. Research has shown that it can potentiate the cytotoxicity of anticancer drugs that target topoisomerase II. nih.gov This synergistic effect could allow for the use of lower doses of highly toxic chemotherapeutic agents, potentially reducing side effects in patients. Similarly, its ability to enhance the effects of radiation therapy opens avenues for its use in combination with radiotherapy for cancer treatment. nih.gov
The fluorescent properties of Bisbenzimide ethoxide trihydrochloride are also pivotal in the development of diagnostic assays. chemimpex.com Its utility in flow cytometry and fluorescence microscopy for identifying and sorting cell populations based on DNA content is well-established. academyart.edulumiprobe.com These techniques are fundamental in cancer research for studying tumor biology and detecting cancerous cells. academyart.edu
Table 2: Applications of Bisbenzimide Ethoxide Trihydrochloride in Drug Discovery and Development
| Application Area | Specific Use | Rationale |
| Anticancer Drug Screening | High-throughput screening for cytotoxic compounds. chemimpex.comnih.gov | Fluorescent staining allows for automated quantification of cell viability and apoptosis. hellobio.comselleckchem.com |
| Chemosensitization | Potentiation of topoisomerase II inhibitors. nih.gov | Synergistic effect may enhance the efficacy of existing anticancer drugs. |
| Radiosensitization | Enhancement of radiation-induced cell death. nih.gov | Increased mitochondrial ROS production contributes to greater therapeutic effect of radiation. nih.gov |
| Diagnostic Assay Development | Nuclear counterstain in fluorescence microscopy and flow cytometry. cellsignal.comlumiprobe.com | Specific DNA binding and bright fluorescence enable clear visualization and analysis of cells. academyart.edu |
| Cell Cycle Analysis | Identification of cell populations in different phases of the cell cycle. hellobio.com | Fluorescence intensity correlates with DNA content. hellobio.com |
Methodological Considerations and Limitations in Research
Cytotoxicity and Phototoxicity in Live-Cell Applications
While Bisbenzimide ethoxide trihydrochloride and related Hoechst dyes are valued for their cell-permeant nature, their use in live-cell imaging is not without caveats. A primary concern is the induction of cytotoxicity and phototoxicity. Although generally considered non-toxic under normal staining conditions, repeated exposure to excitation light, particularly in time-lapse microscopy, can lead to cellular damage and apoptosis. medchemexpress.com Phototoxicity is a broad term describing the detrimental physical and chemical reactions caused by the interaction of light with cellular components. nih.gov The health and viability of the specimen are crucial for correct biological interpretations, and phototoxicity can commence even before a noticeable decrease in fluorescence, making photobleaching an unreliable indicator of photodamage. nih.gov
The degree of phototoxicity is influenced by a combination of the dye concentration and the light fluence, irrespective of the specific irradiance or frequency of imaging. medchemexpress.com Cellular sensitivity to light-induced damage can also vary significantly depending on the cell type and species. nih.gov For instance, some immortalized cell lines like HeLa cells have demonstrated greater robustness compared to others such as COS-7 and U2OS cells. nih.gov Therefore, minimizing both dye concentration and light exposure is critical to mitigate these adverse effects and maintain the integrity of the biological system under investigation.
Concentration-Dependent Effects in Cellular Assays
The concentration of Bisbenzimide ethoxide trihydrochloride used in cellular assays is a critical parameter that dictates its utility and potential for inducing artifacts. The effects of the dye are dose-dependent, with higher concentrations being more likely to compromise cell viability and function. For example, studies using the related dye Hoechst 33342 have shown that even at a concentration of 5 µM with prolonged exposure, a significant loss of clonogenicity can occur in Chinese Hamster Ovary Cells. nih.gov
It is recommended for multi-day imaging to use concentrations as low as sub-30 nM to avoid cytotoxicity. aatbio.com The optimal working concentration can vary between 0.5 to 10 µg/mL depending on the cell type and specific application, necessitating empirical determination for each experimental setup. abbkine.com The relationship between dye concentration and phototoxicity underscores the need for careful optimization to achieve sufficient fluorescence for detection while minimizing concentration-dependent adverse effects. medchemexpress.com
Impact on Sperm Motility and Genetic Integrity at High Concentrations
The use of bisbenzimide dyes in reproductive sciences, particularly for procedures like sperm sexing via flow cytometry, has prompted investigations into their effects on sperm function and genetic health. Research has demonstrated that at high concentrations, Bisbenzimide ethoxide trihydrochloride can negatively impact both sperm motility and DNA integrity.
One study on human spermatozoa revealed a concentration-dependent effect on motility. While concentrations below 90 µM did not significantly affect most kinematic parameters over a 24-hour period, concentrations of 900 µM or higher resulted in a complete cessation of motility. nih.govoup.com The beat cross frequency was significantly affected at concentrations of 90 µM and higher. nih.govoup.com
Regarding genetic integrity, the same study found no evidence of mutation in a representative region of the beta-globin gene at concentrations below 900 µM. nih.govoup.com However, point mutations were detected at concentrations of 900 µM and above, indicating a potential for genotoxicity at high exposure levels. nih.govoup.com These findings highlight a threshold effect, suggesting that while low concentrations may be safe for certain applications, high concentrations pose a significant risk to sperm function and genetic stability.
Table 1: Effect of Bisbenzimide (Hoechst 33342) Concentration on Human Sperm
| Concentration (µM) | Effect on Motility | Effect on Beta-Globin Gene Integrity |
| < 90 | No significant effect on most kinematic parameters. | No evidence of mutation. |
| ≥ 90 | Significant difference in beat cross frequency. | No evidence of mutation. |
| ≥ 900 | Complete cessation of motility. | Evidence of point mutation. |
Precipitation in Phosphate Buffer Solutions
A significant methodological limitation of Bisbenzimide ethoxide trihydrochloride and related Hoechst dyes is their limited solubility and potential for precipitation in aqueous solutions, particularly in phosphate-buffered saline (PBS). While PBS is a commonly used buffer in cell biology, preparing concentrated stock solutions of the dye in it is not recommended due to solubility issues. thermofisher.com
The dye has poor solubility in water, and sonication may be necessary to fully dissolve it when preparing initial stock solutions. thermofisher.com Although various protocols suggest diluting the stock solution in PBS or culture medium for the final working solution, there is a risk of precipitation, especially with more concentrated solutions. abbkine.commedchemexpress.comstemcell.comthermofisher.com If precipitation occurs during preparation, heating and/or sonication can be employed to aid dissolution. medchemexpress.com The use of dilute solutions of the dye in phosphate-containing buffers is generally considered acceptable. thermofisher.com Researchers should be vigilant for any signs of precipitation, as this can lead to inaccurate concentrations and uneven staining.
Challenges in Quantitatively Discriminating DNA Topological States via Fluorescence
Bisbenzimide ethoxide trihydrochloride's fluorescence is sensitive to the conformational state of DNA, exhibiting different intensities when bound to different topological forms. This property has been explored for its potential to distinguish between, for example, supercoiled and relaxed plasmid DNA. Studies have shown that the fluorescence intensity of Hoechst 33342 is approximately 30% greater when bound to supercoiled (Form I) pBR322 DNA compared to its relaxed covalently closed circular (Form Io) counterpart. nih.gov
However, despite this difference in fluorescence, using this property for the quantitative discrimination of DNA topological states in a mixed population presents significant challenges. nih.gov Research has indicated that when supercoiled and relaxed DNA forms are mixed in various proportions, neither the differences in fluorescent intensity nor shifts in the emission wavelength at increasing dye-to-DNA ratios can be used to accurately quantify the relative amounts of each topological state. nih.gov This suggests that while the dye can qualitatively indicate the presence of different DNA conformations, the fluorescence assay lacks the sensitivity required for precise quantitative discrimination among a mixture of DNA in various topological states. nih.gov
Q & A
Basic Research Questions
Q. What are the methodological best practices for using Bisbenzimide ethoxide trihydrochloride (Hoechst 33342) in DNA staining for fluorescence microscopy?
- Answer : Standard protocols involve diluting Hoechst 33342 in PBS or compatible buffers (e.g., eBioscience flow cytometry staining buffer) at concentrations ranging from 1–10 µg/mL. Cells are typically incubated for 10–30 minutes at 37°C, followed by washing to remove unbound dye. Fixation with paraformaldehyde (4%) prior to staining enhances nuclear membrane permeability. For live-cell applications, reduce incubation time to minimize cytotoxicity . Validate staining efficacy using positive controls (e.g., cells with intact nuclei) and negative controls (e.g., unstained cells).
Q. How should researchers optimize Hoechst 33342 concentration to balance staining efficacy and cytotoxicity?
- Answer : Perform dose-response experiments using concentrations from 0.1–20 µg/mL. Assess cytotoxicity via viability assays (e.g., MTT or propidium iodide exclusion) and quantify nuclear staining intensity using fluorescence microscopy or flow cytometry. Lower concentrations (1–5 µg/mL) are typically sufficient for fixed cells, while live-cell imaging may require <2 µg/mL to avoid membrane disruption . Include a negative control to account for autofluorescence.
Q. What safety protocols are essential when handling Hoechst 33342?
- Answer : Use personal protective equipment (gloves, lab coat, eye protection) and work in a fume hood. Hoechst 33342 is a potential mutagen; avoid inhalation or skin contact. Dispose of waste via approved hazardous chemical protocols. Ethanol (70%) or bleach-based solutions can decontaminate spills. Safety data sheets (SDS) recommend consulting institutional guidelines for specific disposal procedures .
Advanced Research Questions
Q. How can conflicting fluorescence data be resolved when combining Hoechst 33342 with other nuclear stains (e.g., DAPI) in multiplex imaging?
- Answer : Spectral overlap between Hoechst 33342 (Ex/Em ~350/461 nm) and DAPI (Ex/Em ~358/461 nm) requires careful filter selection. Use narrow-bandpass filters or spectral unmixing software to differentiate signals. Validate specificity by staining samples with individual dyes and comparing emission profiles. For quantitative studies, avoid simultaneous use; instead, perform sequential imaging or employ alternative dyes with non-overlapping spectra (e.g., SYTOX Green) .
Q. What methodological adjustments are critical for live-cell imaging with Hoechst 33342 to mitigate phototoxicity and dye leakage?
- Answer : Minimize light exposure by using low-intensity excitation and rapid acquisition settings. Pre-stain cells with Hoechst 33342 at 1–2 µg/mL for 10–15 minutes and wash thoroughly to reduce extracellular dye retention. Include membrane integrity markers (e.g., calcein-AM) to confirm cell viability during time-lapse experiments. For long-term imaging, use CO₂-independent media and antioxidants to mitigate reactive oxygen species (ROS) generation .
Q. How can Hoechst 33342 be adapted for flow cytometry applications while maintaining signal-to-noise ratios?
- Answer : Optimize dye concentration (typically 0.5–2 µg/mL) and incubation time (15–20 minutes) to avoid oversaturation. Use fixative-free protocols for live-cell analysis, as formaldehyde can alter fluorescence properties. Combine with viability dyes (e.g., 7-AAD) to exclude dead cells. Validate gating strategies using unstained and single-stained controls. For intracellular staining, permeabilize cells with saponin (0.1%) post-fixation .
Q. What strategies address variability in Hoechst 33342 staining efficiency across cell types or experimental conditions?
- Answer : Pre-treat cells with RNase A (100 µg/mL for 30 minutes) to reduce RNA interference with DNA binding. For dense tissues or 3D cultures, extend incubation times (up to 1 hour) and mechanically dissociate samples. Quantify staining consistency using internal standards (e.g., reference cell lines with known ploidy). If variability persists, validate with alternative DNA-binding dyes (e.g., DRAQ5) .
Q. How does Hoechst 33342 interact with pharmacological agents (e.g., kinase inhibitors) in co-treatment studies?
- Answer : Pre-incubate cells with inhibitors (e.g., ATM/ATR kinase inhibitors) for 1–2 hours before adding Hoechst 33342 to avoid competition for DNA-binding sites. Assess dye uptake via fluorescence intensity quantification and confirm inhibitor efficacy using functional assays (e.g., γH2AX foci formation for DNA damage). Note that some agents (e.g., PARP inhibitors) may alter chromatin accessibility, requiring titration of dye concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
